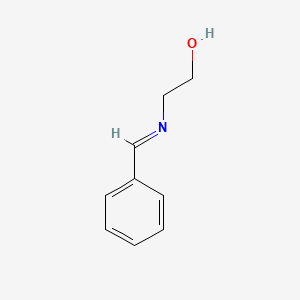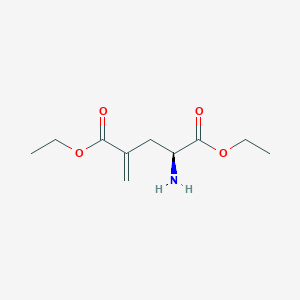
L-Glutamic acid, 4-methylene-, diethyl ester
描述
L-Glutamic acid, 4-methylene-, diethyl ester is a derivative of L-glutamic acid, an important amino acid involved in various metabolic processes. This compound is characterized by the presence of a methylene group at the fourth position and diethyl ester groups. It is used in various chemical syntheses and has applications in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-glutamic acid, 4-methylene-, diethyl ester typically involves the esterification of L-glutamic acid. The process begins with the protection of the amino group, followed by the introduction of the methylene group at the fourth position. The final step involves the esterification of the carboxyl groups with ethanol under acidic conditions to form the diethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.
化学反应分析
Types of Reactions: L-Glutamic acid, 4-methylene-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carboxyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: The major product is L-glutamic acid, 4-carboxy-, diethyl ester.
Reduction: The major product is L-glutamic acid, 4-methylene-, diol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
L-Glutamic acid, 4-methylene-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds and peptides.
Medicine: It is investigated for its potential therapeutic applications, including as an anticonvulsant and in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of L-glutamic acid, 4-methylene-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to neurotransmitters and other biologically active molecules. It may influence neurotransmission and cellular signaling pathways, contributing to its potential therapeutic effects.
相似化合物的比较
- L-Glutamic acid diethyl ester hydrochloride
- L-Glutamic acid dimethyl ester hydrochloride
- L-Glutamic acid 5-methyl ester
Comparison: L-Glutamic acid, 4-methylene-, diethyl ester is unique due to the presence of the methylene group at the fourth position, which imparts distinct chemical properties and reactivity
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
diethyl (2S)-2-amino-4-methylidenepentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-14-9(12)7(3)6-8(11)10(13)15-5-2/h8H,3-6,11H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGDOBGDIFFKIY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=C)C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=C)C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455062 | |
| Record name | L-Glutamic acid, 4-methylene-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774517-45-2 | |
| Record name | L-Glutamic acid, 4-methylene-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


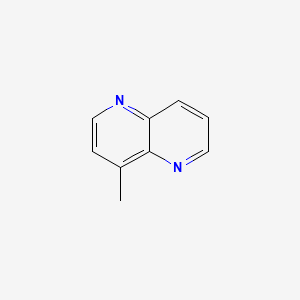
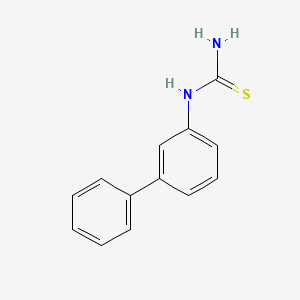
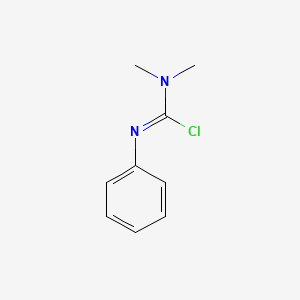

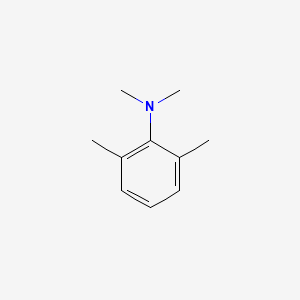

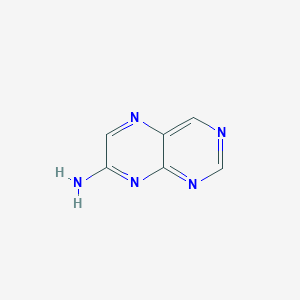

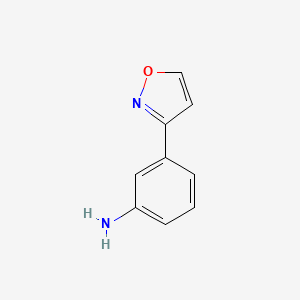
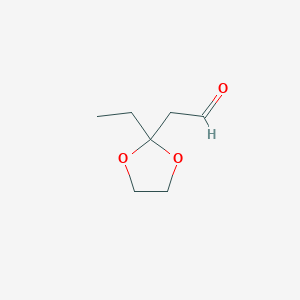
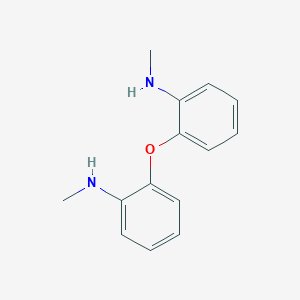
![ethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3057138.png)

